

An In-depth Technical Guide to 2-Methylserine: CAS Number, Identification, and Applications

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Compound of Interest

Compound Name: 2-Methylserine

Cat. No.: B555999

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylserine**, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. This document details its chemical identity, including CAS numbers for its various forms, and provides in-depth methodologies for its identification, synthesis, and analysis.

Chemical Identification and Properties

2-Methylserine, systematically named 2-amino-3-hydroxy-2-methylpropanoic acid, is an analog of the proteinogenic amino acid serine, distinguished by a methyl group at the α -carbon. [1] This substitution introduces a chiral center, resulting in D- and L-enantiomers, in addition to the racemic mixture.

CAS Numbers

The Chemical Abstracts Service (CAS) has assigned the following registry numbers to the different forms of **2-Methylserine**:

Form	CAS Number
DL-2-Methylserine (racemic)	5424-29-3[2][3]
L-2-Methylserine	16820-18-1[2][4]
D-2-Methylserine	81132-44-7[5]

Physicochemical Properties

2-Methylserine is a white solid with a molecular weight of 119.12 g/mol and a molecular formula of C4H9NO3.[6][7] It is soluble in water.[2] The presence of the α -methyl group significantly influences its conformational properties when incorporated into peptides.[8]

Property	Value	Reference(s)
Molecular Formula	C4H9NO3	[6][7]
Molecular Weight	119.12 g/mol	[6][7]
Melting Point	253-263 °C	[6]
IUPAC Name	2-amino-3-hydroxy-2-methylpropanoic acid	[1]
Solubility	Soluble in water	[2]

Spectroscopic Identification

Accurate identification of **2-Methylserine** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **2-Methylserine**. Both ^1H and ^{13}C NMR provide characteristic signals for the different functional groups in the molecule.

- Sample Preparation: Dissolve 5-10 mg of **2-Methylserine** in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆. Transfer the solution to an NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to a suitable internal standard (e.g., TMS or the residual solvent peak).

Note: The exact chemical shifts will vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **2-Methylserine**, confirming its elemental composition.

- Sample Preparation: Prepare a dilute solution of **2-Methylserine** (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography, such as a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
- Chromatography:
 - Utilize a liquid chromatography system coupled to a mass spectrometer (LC-MS).
 - A reversed-phase column (e.g., C18) is commonly used for separation.

- A typical mobile phase gradient could be from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.
- Mass Spectrometry:
 - Employ an electrospray ionization (ESI) source in positive ion mode.
 - Acquire full scan mass spectra to identify the protonated molecule $[M+H]^+$ at m/z 120.1.[1]
 - Perform tandem MS (MS/MS) to obtain characteristic fragment ions for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in **2-Methylserine**.

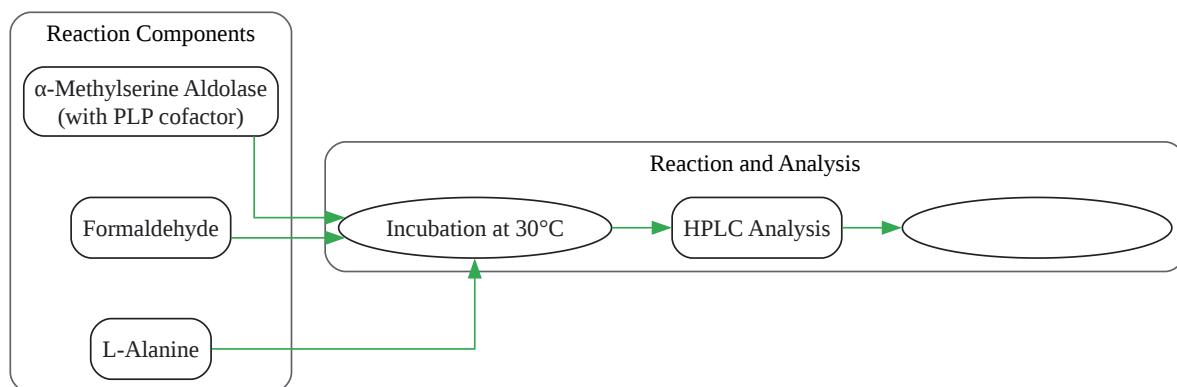
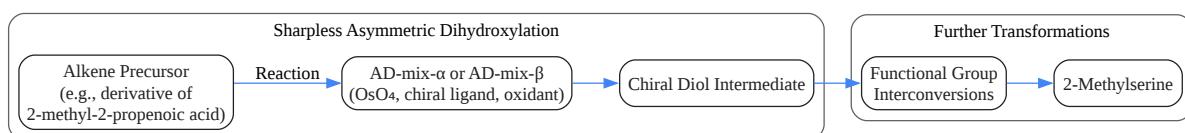
- Sample Preparation (KBr Pellet Method):
 - Thoroughly mix a small amount of finely ground **2-Methylserine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Press the mixture in a die under high pressure to form a transparent pellet.
- Analysis:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .
 - Characteristic absorption bands for the amino, carboxyl, and hydroxyl groups will be observed. For serine, a broad band around 3465 cm^{-1} (O-H stretching) and bands related to the amino and carboxyl groups are characteristic.[9]

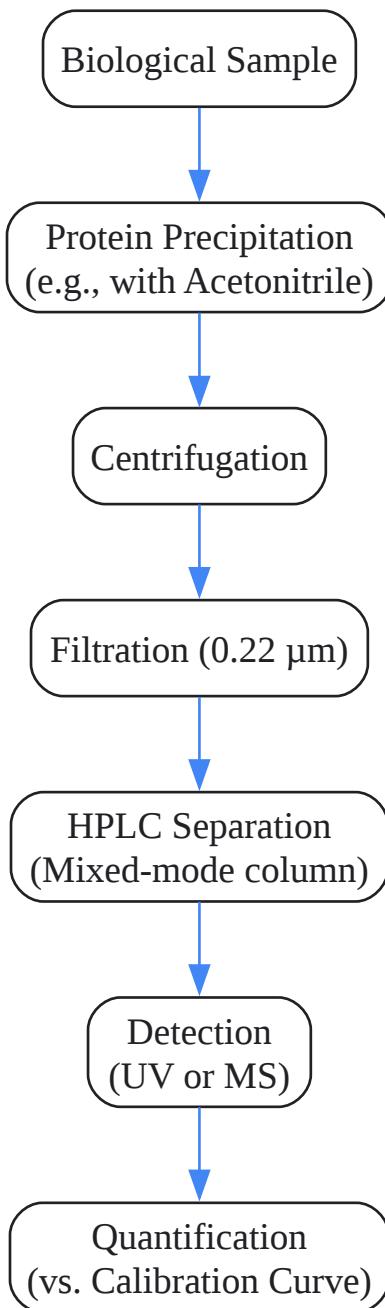
Synthesis of 2-Methylserine

Both chemical and enzymatic methods have been developed for the synthesis of **2-Methylserine**.

Chemical Synthesis

A common strategy for the asymmetric synthesis of α -methyl amino acids involves the use of chiral auxiliaries or catalysts. The Sharpless asymmetric dihydroxylation is a powerful method for introducing chirality.[10]





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